Aqueous Solubility Enhancement of >1000-Fold via Structural Optimization of pyrazolo[1,5-a]pyridine Scaffold Versus Baseline Series
Optimization of the pyrazolo[1,5-a]pyridine scaffold achieved up to 1000× greater aqueous solubility compared to earlier generation compounds in the same series while maintaining comparable p110α potency and selectivity. This improvement was realized by incorporating a basic amine into the scaffold, forming hydrochloride salts. [1][2]
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Up to 1000× greater aqueous solubility (hydrochloride salts of amine-containing analogues) |
| Comparator Or Baseline | Earlier pyrazolo[1,5-a]pyridine compounds without basic amine substitution |
| Quantified Difference | 1000-fold improvement |
| Conditions | Thermodynamic aqueous solubility measurement (pH and specific conditions not detailed in abstract) |
Why This Matters
This solubility gain directly impacts formulation feasibility and oral bioavailability, critical for advancing compounds from in vitro hits to in vivo leads without resorting to complex formulation strategies.
- [1] Kendall, J. D., et al. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(2), 187-190. View Source
- [2] Kendall, J. D., et al. (2012). Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. Bioorganic & Medicinal Chemistry, 20(1), 58-68. View Source
